N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of research due to its unique structural and functional properties. This compound belongs to a class of organic molecules where sulfur atoms are directly attached to the benzene ring, influencing its electronic and spatial configuration, which is critical for its reactivity and interaction with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves reactions where aromatic compounds are functionalized with methylsulfanyl groups. The general synthetic route involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and structural properties.
Mechanism of Action
The mechanism of action of N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also disrupt bacterial cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylsulfanylphenyl)methanone: Another sulfur-containing aromatic compound with similar electronic properties.
N-(thiazol-2-yl)benzenesulfonamides: Compounds that combine thiazole and sulfonamide groups, known for their antibacterial activity.
Uniqueness
N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
CAS No. |
677343-27-0 |
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Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
N-(4-methylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H13N3S/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |
InChI Key |
RHTGPDGIQRRWHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=NCCN2 |
Origin of Product |
United States |
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